Titanium sesquisulfate

Description

Properties

IUPAC Name |

titanium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXOQKKUVQETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890655 | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10343-61-0 | |

| Record name | Titanium sesquisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dititanium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM SESQUISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Titanium Sesquisulfate: From Molecular Structure to Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium sesquisulfate, also known as titanium(III) sulfate, is a versatile inorganic compound with the chemical formula Ti₂(SO₄)₃. Characterized by its notable reducing properties, this compound serves as a valuable reagent in various chemical transformations and industrial processes. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula, intricate crystal structure, and practical synthesis methodologies. Furthermore, it elucidates its key physicochemical properties, explores its applications as a reducing agent in organic synthesis, and outlines essential safety and handling protocols. This document is intended to be an authoritative resource for researchers, chemists, and professionals in drug development who seek to leverage the unique reactivity of titanium(III) compounds in their work.

Fundamental Chemical Identity

This compound is the common name for the inorganic compound titanium(III) sulfate. It is a salt consisting of titanium in its +3 oxidation state and sulfate anions.

Molecular Formula and Molar Mass

The molecular formula of anhydrous this compound is Ti₂(SO₄)₃ .[1] This formula indicates that two titanium(III) cations (Ti³⁺) are ionically bonded to three sulfate anions (SO₄²⁻).

The molar mass of Ti₂(SO₄)₃ is calculated to be approximately 383.9 g/mol .[1]

Common Synonyms and Identifiers

To ensure clarity and aid in literature searches, a list of common synonyms and chemical identifiers is provided in the table below.

| Identifier | Value | Reference |

| IUPAC Name | Titanium(III) sulfate | [1] |

| Common Name | This compound | [1] |

| Other Names | Titanous sulfate, Dititanium trisulfate | [1] |

| CAS Number | 10343-61-0 | [1] |

| Molecular Formula | O₁₂S₃Ti₂ | [1] |

Elucidation of the Crystal Structure

The solid-state structure of this compound provides fundamental insights into its physical properties and reactivity. Anhydrous Ti₂(SO₄)₃ crystallizes in the trigonal crystal system with the space group R-3 .[2]

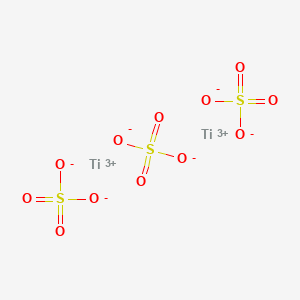

The crystal lattice is characterized by a three-dimensional network of titanium-oxygen octahedra and sulfur-oxygen tetrahedra.[2] Specifically:

-

Titanium Coordination: There are two distinct titanium(III) ion sites within the crystal structure. In both sites, the Ti³⁺ ion is octahedrally coordinated to six oxygen atoms, forming TiO₆ octahedra. Each of these octahedra shares its corners with six sulfate tetrahedra. The Ti-O bond lengths are not uniform, with three shorter bonds and three longer bonds for each titanium site, ranging from approximately 2.02 Å to 2.05 Å.[2]

-

Sulfate Coordination: The sulfur atoms are tetrahedrally coordinated to four oxygen atoms, forming SO₄ tetrahedra. These tetrahedra act as bridging ligands, connecting the TiO₆ octahedra. The S-O bond lengths are also slightly varied, with three shorter bonds of about 1.48 Å and one longer bond of approximately 1.49 Å.[2]

The interconnectivity of these polyhedra creates a rigid and stable crystal structure.

Diagram: Coordination Environment in this compound

Caption: Schematic of the octahedral coordination of a titanium(III) ion by six oxygen atoms, which in turn bridge to sulfate groups.

Synthesis of this compound

The preparation of this compound typically involves the reduction of a titanium(IV) species in a sulfuric acid medium. Electrochemical methods are particularly effective for this transformation.

Electrochemical Synthesis of Titanium(III) Sulfate Solution

This method relies on the electrolytic reduction of a titanium(IV) sulfate solution. An industrial-scale process has been detailed in the patent literature, which can be adapted for laboratory synthesis.[3]

Principle: A solution of titanium(IV) sulfate in sulfuric acid is cathodically reduced to titanium(III) sulfate. The use of a cation exchange membrane separates the cathodic and anodic compartments, preventing re-oxidation of the Ti³⁺ ions at the anode.

Diagram: Electrochemical Synthesis Workflow

Caption: Workflow for the electrochemical synthesis of titanium(III) sulfate.

Experimental Protocol (Adapted from Patent Literature): [3]

-

Prepare the Catholyte: Dissolve a source of titanium(IV), such as titanyl sulfate (TiOSO₄), in aqueous sulfuric acid to achieve a concentration of 80-200 g/L of TiO₂ equivalent and a sulfuric acid concentration of 420-500 g/L.

-

Assemble the Electrolytic Cell:

-

Use a high-alloy, acid-stable steel plate as the cathode.

-

Use an iridium-activated titanium sheet or a hydrogen diffusion electrode as the anode.

-

Separate the cathodic and anodic compartments with a cation exchange membrane.

-

-

Electrolysis:

-

Heat the catholyte to a temperature of 50-60 °C.

-

Apply a direct current with a current density of 1 to 3 kA/m².

-

The anolyte can be a sulfuric acid solution of a similar concentration to the catholyte.

-

-

Monitoring and Collection:

-

Continuously or periodically withdraw the catholyte from the cell.

-

The electrolysis is typically continued until 50-80% of the total titanium is in the +3 oxidation state. This prevents the precipitation of solid titanium(III) sulfate hydrates.[3]

-

Causality Behind Experimental Choices:

-

Elevated Temperature (50-60 °C): This temperature range enhances the rate of the electrochemical reduction without causing significant degradation of the components or excessive evaporation.[4]

-

Cation Exchange Membrane: This is a critical component that allows for the passage of cations (like H⁺) while blocking the passage of anions (like SO₄²⁻) and preventing the newly formed Ti³⁺ at the cathode from being re-oxidized at the anode. This ensures a high current efficiency, often exceeding 90%.[3]

-

Controlled Ti³⁺ Concentration: Preventing the complete reduction to Ti³⁺ and avoiding supersaturation is key to maintaining a continuous process and preventing the formation of solid precipitates that can clog the system.[3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application.

| Property | Value | Reference |

| Appearance | Anhydrous: Green crystalline powder. Hydrates and aqueous solutions can be violet or purple.[3][4] | |

| Molecular Formula | Ti₂(SO₄)₃ | [1] |

| Molar Mass | 383.9 g/mol | [1] |

| Solubility | Insoluble in water, alcohol, and concentrated H₂SO₄. Soluble in dilute HCl or H₂SO₄, forming violet solutions. | |

| Redox Potential (Ti⁴⁺/Ti³⁺) | Approximately +0.009 V (vs. SHE in 1 M HCl, 2 M NaCl) | [5][6] |

| Corrosivity | Solutions are corrosive and can cause severe skin burns and eye damage. | [1] |

Aqueous Solution Chemistry:

In aqueous solutions, the titanium(III) ion exists as the hexaaquatitanium(III) complex, [Ti(H₂O)₆]³⁺, which imparts a characteristic purple color to the solution.[4] The UV-Visible absorption spectrum of this complex shows a maximum absorption (λ_max) at approximately 520 nm.[7] This absorption corresponds to the d-d electronic transition of the single 3d electron in the Ti³⁺ ion.[7]

Applications in a Research Context

The primary utility of this compound in a research setting stems from its reducing capabilities.

Reducing Agent in Organic Synthesis

Titanium(III) compounds are effective reducing agents for a variety of functional groups. While titanium(III) chloride is more commonly cited in academic literature for this purpose, titanium(III) sulfate can be used in similar transformations, particularly when a sulfate counterion is preferred.

Reduction of Nitroarenes to Anilines:

Titanium(III) sulfate can be used for the reduction of aromatic nitro compounds to the corresponding anilines. This is particularly relevant in the synthesis of pharmaceutical intermediates and other fine chemicals.

Example Application: Synthesis of Triclosan Intermediate

An electrochemical method utilizing titanous sulfate as a redox mediator has been developed for the synthesis of triclosan, an antibacterial agent.[8] This highlights the potential of Ti(III) sulfate in facilitating key steps in the synthesis of biologically active molecules.

Industrial Application: Purification of Titanium Dioxide

A major industrial application of titanium(III) sulfate is in the sulfate process for the production of titanium dioxide (TiO₂), a widely used white pigment.[2][4] In this process, ilmenite ore (FeTiO₃) is digested in sulfuric acid, which produces a solution of titanyl sulfate (TiOSO₄) and iron(III) sulfate.[9] To obtain pure white TiO₂, the iron impurities must be removed. Titanium(III) sulfate is added to the solution to reduce the iron(III) to iron(II).[2] The iron(II) sulfate is more soluble and remains in the solution during the subsequent hydrolysis and precipitation of titanium dioxide, thus leading to a purer final product.[2]

Diagram: Role of Ti³⁺ in TiO₂ Purification

Caption: The role of titanium(III) sulfate as a reducing agent to remove iron impurities in the production of titanium dioxide.

Relevance to Proteomics and Drug Development

The direct application of this compound in proteomics and drug development is not well-documented. However, there are indirect connections:

-

Proteomics: Research in proteomics has utilized titanium dioxide nanoparticles and surfaces for the selective enrichment of phosphopeptides in mass spectrometry-based analyses.[10] While this does not directly involve Ti₂(SO₄)₃, it underscores the broader relevance of titanium compounds in biological research.

-

Drug Development: The use of titanium(III) sulfate as a reducing agent in the synthesis of complex organic molecules, such as the aforementioned triclosan, demonstrates its potential as a tool in the synthetic pathways leading to new drug candidates.[8] Additionally, titanium(IV) complexes have been investigated for their antimicrobial properties, suggesting that the broader field of titanium chemistry may hold promise for therapeutic applications.[11]

Analytical Methods

The concentration of titanium(III) in a solution of this compound can be determined by redox titration.

Protocol: Titration with Ferric Ammonium Sulfate (FAS) [12]

-

Sample Preparation: Accurately pipette a known volume of the titanium(III) sulfate solution into a flask. The solution should be acidic, typically in 6-8 M HCl, to stabilize the Ti³⁺ ions.

-

Indicator: Add a few drops of a suitable redox indicator, such as ferroin or diphenylamine sulfonate.

-

Titration: Titrate the sample with a standardized solution of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O).

-

Endpoint: The endpoint is reached when the color of the solution changes, indicating the complete oxidation of Ti³⁺ to Ti⁴⁺ by the Fe³⁺ ions. The redox reaction is: Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺

-

Calculation: The concentration of Ti³⁺ in the original sample can be calculated from the volume and concentration of the FAS titrant used.

Safety, Handling, and Disposal

This compound, particularly in solution with sulfuric acid, is a corrosive material and requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[13][14]

-

Handling: Handle the solution in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any mists or aerosols.[14] When diluting, always add the corrosive solution to water, never the other way around.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] Keep containers tightly closed.

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate, and then absorb with an inert material before disposal.

-

Disposal: Dispose of waste titanium solutions in accordance with local, state, and federal regulations. Due to its potential environmental impact, it should not be discharged into drains. Specialized chemical waste disposal services should be used.[1][15]

Conclusion

This compound is a compound of significant interest due to its well-defined structure and potent reducing properties. Its synthesis, particularly through electrochemical methods, is well-established, providing a reliable source of Ti(III) for both industrial and research applications. While its primary industrial use is in the purification of titanium dioxide, its utility as a reducing agent in organic synthesis presents opportunities for its application in the development of complex molecules, including those of pharmaceutical interest. A thorough understanding of its properties, coupled with strict adherence to safety protocols, will enable researchers and scientists to effectively and safely harness the synthetic potential of this versatile reagent.

References

-

Scribd. (n.d.). Titanium Titration With FAS SOP. Retrieved from [Link]

-

Materials Project. (n.d.). mp-768516: Ti2(SO4)3 (Trigonal, R-3, 148). Retrieved from [Link]

-

Iztleuov, G. M., et al. (2021). SYNTHESIS OF TITANIUM (III) SULFATE BY ELECTROCHEMICAL METHOD. RASĀYAN Journal of Chemistry, 14(4), 2720-2727. Retrieved from [Link]

- Google Patents. (1995). EP0530872B1 - Process for producing a titanium III-sulphate solution.

-

Doc Brown's Chemistry. (n.d.). The uv-visible absorption spectra of selected titanium complex ions. Retrieved from [Link]

-

Amorello, D., Gambino, V., Romano, V., & Zingales, R. (2007). The formal redox potential of the Ti(IV, III) couple at 25 degrees C in 1 M HCl 2 M NaCl medium. Annali di Chimica, 97(8), 713-721. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of a titanium (III) sulfate solution and its use.

-

PubChem. (n.d.). Sulfuric acid, titanium(3+) salt (3:2). Retrieved from [Link]

-

National Institutes of Health. (2012). Multiplexed Phosphoproteomic Profiling Using Titanium Dioxide and Immunoaffinity Enrichments Reveals Complementary Phosphorylation Events. Retrieved from [Link]

-

ResearchGate. (2008). The formal redox potential of the Ti(IV, III) couple at 25 degrees C in 1 M HCl 2 M NaCl medium. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Titanium-Based Powders from Titanium Oxy-Sulfate Using Ultrasonic Spray Pyrolysis Method. Retrieved from [Link]

-

National Institutes of Health. (2021). Reliability in Standardization of Iron(III) and Titanium(III) Solutions in Volumetric Analysis. Retrieved from [Link]

-

OSTI.GOV. (2019). The role of titanium-oxo clusters in sulfate production of TiO2. Retrieved from [Link]

-

Globe Metal. (2014). (TI) Titanium Sludge and Titanium Powder Recycling. Retrieved from [Link]

-

ResearchGate. (2006). Redox potentials of Ti(IV) and Fe(III) complexes provide insights into titanium biodistribution mechanisms. Retrieved from [Link]

-

National Institutes of Health. (2016). Titanium-Mediated Organic Electrosynthesis. Retrieved from [Link]

-

The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

Lianyungang Dongtai Mineral Co., Ltd. (2022). Preparation and Hydrolysis of Titanium Sulfate Solution in Alkaline Titanium Dioxide Production Process. Retrieved from [Link]

-

National Institutes of Health. (2020). Evaluating protein binding specificity of titanium surfaces through mass spectrometry-based proteomics. Retrieved from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

-

Quest Metals. (2025). Titanium Recycling 101. Retrieved from [Link]

-

Sci-Hub. (1973). Titanium (III) Reduction of Sulfoxides. Retrieved from [Link]

-

FANHUA. (n.d.). Sulphate Process Titanium Dioxide Supplier in China. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) The Complex Compound of Amino Acids With Titanium (III) as a Method to Control and Synthesis of Different Structures of TiO2 Nanoparticles; Usage as Photocatalysts to Oxidize Alcohols to Aldehyde. Retrieved from [Link]

-

Advanced Powders & Coatings. (2024). Titanium Recycling for Atomisation: Paving the Way for a Green Future. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Photo-redox reactivity of titanium-oxo clusters: mechanistic insight into a two-electron intramolecular process, and structural characterisation of mixed-valent Ti(iii)/Ti(iv) products. Retrieved from [Link]

-

MDPI. (2022). Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds. Retrieved from [Link]

-

MDPI. (2023). Dispersion Mechanisms of Lignosulfonates in Concentrated TiO2 Suspensions and Pastes: The Effects of Molecular Weight Distributions and Ionic Composition. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Far- and deep-ultraviolet spectroscopic investigations for titanium dioxide: electronic absorption, Rayleigh scattering, and Raman spectroscopy. Retrieved from [Link]

Sources

- 1. (TI) Titanium Sludge and Titanium Powder Recycling [globemetal.com]

- 2. DE4129308C2 - Process for the preparation of a titanium (III) sulfate solution and its use - Google Patents [patents.google.com]

- 3. EP0530872B1 - Process for producing a titanium III-sulphate solution - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. The formal redox potential of the Ti(IV, III) couple at 25 degrees C in 1 M HCl 2 M NaCl medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]

- 8. Titanium-Mediated Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchemic.com [interchemic.com]

- 10. Multiplexed Phosphoproteomic Profiling Using Titanium Dioxide and Immunoaffinity Enrichments Reveals Complementary Phosphorylation Events - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. questron.ca [questron.ca]

- 15. Can titanium be recycled? [dongshengjs.com]

CAS number 10343-61-0 chemical information

An In-depth Technical Guide to Titanium(III) Sulfate (CAS 10343-61-0)

Introduction

Titanium(III) sulfate, with the CAS number 10343-61-0, is an inorganic compound of significant interest in various industrial and research applications. As a potent reducing agent and a precursor for titanium-based materials, a thorough understanding of its chemical and physical properties, synthesis, and handling is crucial for its effective and safe utilization. This guide provides a comprehensive overview of Titanium(III) sulfate for researchers, scientists, and drug development professionals, focusing on its technical aspects and practical applications.

Chemical Identity and Structure

Titanium(III) sulfate is the chemical compound with the formula Ti₂(SO₄)₃. It is also referred to as titanous sulfate or titanium sesquisulfate. In aqueous solutions, the titanium(III) ion exists as a hydrated complex, typically the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺. This complex is responsible for the characteristic purple color of dilute solutions.[1] In more concentrated sulfuric acid solutions, the color may shift to green due to the formation of sulfate complexes.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 10343-61-0 |

| Molecular Formula | Ti₂(SO₄)₃ |

| Molecular Weight | 383.9 g/mol [2] |

| IUPAC Name | Titanium(3+);trisulfate |

Physicochemical Properties

Titanium(III) sulfate is typically encountered as a green crystalline solid or, more commonly, as a purple or green solution in dilute sulfuric acid. The solid form is known to be hygroscopic.

Physical Properties

| Property | Value |

| Appearance | Green crystals (solid); Purple to green liquid (solution)[1][3] |

| Solubility | Soluble in water (forms acidic solution), dilute HCl. Insoluble in ethanol.[3] |

| Density (for a 20% solution) | Approximately 1.15 g/mL[4] |

Synthesis and Manufacturing

The industrial production of Titanium(III) sulfate primarily involves the reduction of Titanium(IV) sulfate.

Electrolytic Reduction of Titanium(IV) Sulfate

A common industrial method for producing aqueous Titanium(III) sulfate solutions is the electrolytic reduction of a Titanium(IV) sulfate solution.[5] This process offers high efficiency and control over the concentration of the final product.

A patented method specifies the use of an acid-stable, high-alloy steel cathode and an iridium-activated titanium anode, separated by a cation-exchange membrane.[5][6] The electrolytic reduction is carried out at a current density of 1 to 3 kA/m² and a temperature of 50 to 60 °C.[5][6] This process can achieve a current yield of over 90%.[5]

Electrochemical Dissolution of Metallic Titanium

An alternative synthesis route involves the electrochemical dissolution of metallic titanium in sulfuric acid using an alternating current.[1] This method avoids the passivation of the titanium anode that occurs with direct current. The dissolution of titanium occurs during the anode half-cycle, forming a solution of trivalent titanium sulfate.[1]

Caption: Synthesis pathways for Titanium(III) sulfate.

Applications in Research and Industry

The strong reducing properties of the Ti³⁺ ion are central to its applications.

Reducing Agent in TiO₂ Production

One of the primary industrial uses of Titanium(III) sulfate is as a reducing agent in the production of titanium dioxide (TiO₂) pigments from ilmenite ore.[6][7] During the processing of ilmenite, iron is often present in the +3 oxidation state. The addition of Titanium(III) sulfate reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[6][7] This is a critical step because Fe²⁺ remains in solution during the hydrolysis of titanyl sulfate, preventing the precipitation of iron hydroxides that would contaminate the final TiO₂ product.[6]

Caption: Redox reaction in TiO₂ production.

Organic Synthesis

In organic chemistry, salts of Ti(III), such as titanium(III) chloride, are used as reducing agents. While less common than the chloride, Titanium(III) sulfate can also perform similar reductions. These reagents are effective in the reductive coupling of carbonyl compounds and the reduction of nitro groups.

Other Applications

-

Proteomics Research: Titanium(III) sulfate is used as a biochemical for proteomics research, although the specific applications are not extensively detailed in general literature.[8]

-

Textile Industry: It serves as a reducing agent in the textile industry.[1]

-

Chemical Intermediate: It is a precursor in the manufacture of various fine chemicals and other titanium compounds.[8]

Analytical Methodologies

The concentration of Titanium(III) sulfate solutions can be determined by several methods.

Redox Titration

A common method for quantifying Ti³⁺ is redox titration. A standardized solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or cerium(IV) sulfate (Ce(SO₄)₂), is used to titrate the Titanium(III) sulfate solution. The endpoint is detected by a color change or potentiometrically.

Spectrophotometry

The concentration of the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, can be determined using UV-Vis spectrophotometry. This complex exhibits a maximum absorbance (λ_max) at approximately 520 nm, which corresponds to the absorption of light in the blue-green region of the spectrum, resulting in the observed purple color.[9]

Experimental Protocol: Titrimetric Determination of Acid Content

This protocol determines the free and associated acid content in a titanium sulfate solution.[7]

Materials:

-

Titanium sulfate solution sample

-

Buffer solution (75 g/L barium chloride and 250 g/L ammonium chloride)

-

0.5 N sodium hydroxide (NaOH) solution, standardized

-

Methyl orange indicator

-

Deionized water

-

Beakers, burette, and other standard laboratory glassware

Procedure:

-

Accurately pipette a known volume of the titanium sulfate solution into a beaker.

-

Add 60 mL of the barium chloride/ammonium chloride buffer solution.

-

Dilute the mixture to 250 mL with deionized water.

-

Add a few drops of methyl orange indicator.

-

Titrate the solution with the standardized 0.5 N NaOH solution until the endpoint is reached (color change from red to yellow).

-

Record the volume of NaOH used.

-

Calculate the acid concentration based on the volume of titrant and the stoichiometry of the reaction.

Safety, Handling, and Toxicology

Titanium(III) sulfate solutions are corrosive and require careful handling.

Hazard Identification

-

Corrosivity: Causes severe skin burns and eye damage.[4][10]

-

Eye Damage: Can cause serious and potentially permanent eye damage.[4][10]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye/face protection.[11]

-

Ventilation: Use in a well-ventilated area.

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[11] Store locked up.[4]

-

Incompatibilities: Incompatible with strong bases and oxidizing agents.[11]

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[4]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Toxicological Information

References

-

Iztleuov, G. M., et al. (2021). SYNTHESIS OF TITANIUM (III) SULFATE BY ELECTROCHEMICAL METHOD. Rasayan Journal of Chemistry, 14(4), 2720-2727. [Link]

- Process for producing a titanium III-sulphate solution. (1995).

-

Sulfuric acid, titanium(3+) salt (3:2). PubChem. [Link]

- Process for the preparation of a titanium (III) sulfate solution and its use. (1991).

- Process for the preparation of titanium sulfate solution. (1986).

-

The uv-visible absorption spectra of selected titanium complex ions. Doc Brown's Chemistry. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Sulfuric acid, titanium(3+) salt (3:2) | O12S3Ti2 | CID 165866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 19495-80-8: titanium(iii) sulfate | CymitQuimica [cymitquimica.com]

- 4. thomassci.com [thomassci.com]

- 5. EP0530872B1 - Process for producing a titanium III-sulphate solution - Google Patents [patents.google.com]

- 6. DE4129308C2 - Process for the preparation of a titanium (III) sulfate solution and its use - Google Patents [patents.google.com]

- 7. FI71544C - Process for the preparation of titanium sulfate solution. - Google Patents [patents.google.com]

- 8. Titanium(III) sulfate, 20% in 1-4% sulfuric acid 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]

- 10. gfschemicals.com [gfschemicals.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Guide to the Nomenclature of Titanium(III) Sulfate in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Defining the Core Compound: Titanium(III) Sulfate

Titanium(III) sulfate is an inorganic compound with the chemical formula Ti₂(SO₄)₃.[1][2] In this compound, titanium exists in its +3 oxidation state. It is a purple liquid or green crystalline solid, and its solutions are known for their reducing properties.[2][3] The compound is typically produced through the reduction of Titanium(IV) compounds in a sulfuric acid solution.[4][5]

The systematic name, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is bis(titanium(3+));trisulfate .[6] This name precisely describes the composition of the salt, indicating two titanium ions with a +3 charge and three sulfate ions.

Unraveling the Synonyms: A Categorical Approach

In chemical literature and commercial listings, Titanium(III) sulfate is referred to by a variety of names. These synonyms often arise from historical naming conventions, common laboratory jargon, or systematic variations.

These names are based on established chemical nomenclature rules and provide clear information about the compound's stoichiometry and the oxidation state of the metal.

-

Dititanium trisulfate : This name clearly indicates the presence of two titanium atoms and three sulfate groups.

-

Dititanium tris(sulphate) : A variation in the spelling of sulfate, commonly used in British English.[6][7][8]

-

Sulfuric acid, titanium(3+) salt (3:2) : This name explicitly states that it is a salt of sulfuric acid and titanium in its +3 oxidation state, with a 3:2 ratio of the sulfate anion to the titanium cation.

These names are often rooted in older nomenclature systems or are shortened, more convenient terms.

-

Titanous sulfate : The "-ous" suffix was traditionally used to denote the lower of two common oxidation states for a metal. In this case, it distinguishes Titanium(III) from the more common Titanium(IV) ("titanic") state.[9]

-

Titanium sesquisulfate : The prefix "sesqui-" indicates a ratio of one and a half. In this context, it refers to the 1.5:1 ratio of the sulfate anion (SO₄²⁻) to the titanium cation (Ti³⁺) (i.e., 3/2 = 1.5).[1]

The relationship between these names can be visualized as follows:

Caption: Relationship between the chemical formula of Titanium(III) sulfate and its various synonyms.

Distinguishing from Titanium(IV) Sulfates

A common point of confusion for researchers is the differentiation between Titanium(III) sulfate and sulfates of Titanium(IV). It is critical to use the correct compound, as their chemical properties, particularly their redox potentials, are vastly different.

-

Titanium(IV) sulfate , also known as Titanic sulfate or titanium disulfate , has the chemical formula Ti(SO₄)₂.[9][10] In this compound, titanium is in its +4 oxidation state.

-

Titanyl sulfate , with the formula TiOSO₄, is another common Titanium(IV) compound.[11][12] It is a white, hygroscopic solid.[12]

The following workflow illustrates the importance of precise nomenclature in experimental design and literature review:

Caption: The impact of precise chemical nomenclature on the scientific workflow.

Summary of Synonyms and Identifiers

For quick reference, the following table summarizes the common names and key identifiers for Titanium(III) sulfate.

| Name Type | Synonym | Primary Source |

| IUPAC Name | bis(titanium(3+));trisulfate | PubChem[6] |

| Systematic | Dititanium trisulfate | PubChem[6] |

| Systematic | Dititanium tris(sulphate) | PubChem[6] |

| Systematic | Sulfuric acid, titanium(3+) salt (3:2) | PubChem[6] |

| Trivial | Titanous sulfate | PubChem[6] |

| Trivial | This compound | PubChem[6] |

| Chemical Formula | Ti₂(SO₄)₃ | Thomas Scientific[1] |

| CAS Number | 10343-61-0 | PubChem[6] |

Experimental Protocol: Verification of Titanium(III) Presence

To ensure the identity of a purported Titanium(III) sulfate solution, a simple qualitative test based on its reducing properties can be performed.

Objective: To confirm the presence of Ti³⁺ ions.

Materials:

-

Sample solution suspected to be Titanium(III) sulfate.

-

A solution of a known oxidizing agent (e.g., 0.01 M potassium permanganate, KMnO₄).

-

Dilute sulfuric acid (H₂SO₄).

-

Test tubes.

Procedure:

-

Acidify the sample solution with a few drops of dilute sulfuric acid in a test tube.

-

To a separate test tube, add a small amount of the potassium permanganate solution. The solution should be distinctly purple.

-

Carefully add the acidified sample solution dropwise to the potassium permanganate solution.

-

Observation: If Ti³⁺ is present, the purple color of the permanganate ion (MnO₄⁻) will disappear as it is reduced to the colorless Mn²⁺ ion. The Ti³⁺ will be oxidized to Ti⁴⁺.

-

Self-Validation: The disappearance of the vibrant purple color upon addition of the sample is a strong indication of the presence of a reducing agent, consistent with Titanium(III) sulfate.

References

- Process for producing a titanium III-sulphate solution. (n.d.). Google Patents.

-

PubChem. (n.d.). Sulfuric acid, titanium(3+) salt (3:2). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, December 2). Titanyl sulfate. Retrieved January 26, 2026, from [Link]

-

ChemSrc. (n.d.). Titanic sulfate. Retrieved January 26, 2026, from [Link]

-

American Elements. (n.d.). Titanium(IV) Sulfate. Retrieved January 26, 2026, from [Link]

-

Museum of Fine Arts, Boston. (n.d.). Titanium sulfate. CAMEO. Retrieved January 26, 2026, from [Link]

-

Chemical Safety. (n.d.). Dititanium tris(sulphate). Retrieved January 26, 2026, from [Link]

-

ChemIndex. (n.d.). dititanium tris(sulphate). Retrieved January 26, 2026, from [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. wintersunchemical.com [wintersunchemical.com]

- 3. TITANIUM (III) SULFATE | 10343-61-0 [chemicalbook.com]

- 4. EP0530872B1 - Process for producing a titanium III-sulphate solution - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Sulfuric acid, titanium(3+) salt (3:2) | O12S3Ti2 | CID 165866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. 10343-61-0 | dititanium tris(sulphate) [chemindex.com]

- 9. Titanic sulfate | CAS#:13693-11-3 | Chemsrc [chemsrc.com]

- 10. americanelements.com [americanelements.com]

- 11. Titanyl sulfate - Wikipedia [en.wikipedia.org]

- 12. cameo.mfa.org [cameo.mfa.org]

Solubility of Titanium sesquisulfate in different solvents

An In-depth Technical Guide to the Solubility of Titanium(III) Sesquisulfate for Researchers and Drug Development Professionals

Introduction: Understanding Titanium(III) Sesquisulfate

Titanium(III) sesquisulfate, with the chemical formula Ti₂(SO₄)₃, is an inorganic compound where titanium exists in the +3 oxidation state.[1][2] It typically presents as green crystals or a crystalline powder.[3] This compound is a potent reducing agent, a characteristic that defines many of its industrial applications.[1] Its behavior in solution is of critical importance for its application in chemical synthesis and other fields. This guide provides a detailed exploration of its solubility across various solvents, factors influencing this solubility, and standardized protocols for its empirical determination.

Part 1: Solubility Profile of Titanium(III) Sesquisulfate

The dissolution of Titanium(III) sesquisulfate is not merely a physical process but often involves chemical interactions with the solvent, influencing the stability and speciation of the titanium(III) ion in solution.

Aqueous Systems

Titanium(III) sesquisulfate is soluble in water.[1] The resulting solutions are typically violet-colored and acidic due to the hydrolysis of the Ti³⁺ ion.[1][4] The hydration state of the solid salt can influence the color of the solution, which may range from green to purple.[1] It is crucial to note that aqueous solutions of Ti³⁺ are sensitive to atmospheric oxygen and can be oxidized to the more stable tetravalent titanium (Ti⁴⁺). Therefore, handling and storage of these solutions often require an inert atmosphere.

Acidic Media

The stability of the titanium(III) ion in aqueous solution is significantly enhanced in acidic conditions, which suppress hydrolysis.

-

Sulfuric Acid: Titanium(III) sesquisulfate is stable in sulfuric acid solutions. In fact, a common method for its preparation involves the electrolytic reduction of titanium(IV) sulfate in a sulfuric acid medium.[4][5] This implies a high degree of solubility and stability in this solvent system. The rate of dissolution of metallic titanium, a precursor, is complex and shows maxima at sulfuric acid concentrations of 40% and 75%.[6]

-

Hydrochloric Acid: The compound is noted to be soluble in dilute hydrochloric acid.[3]

Alkaline Media

While direct solubility data in alkaline solutions is scarce, the chemistry of titanium suggests that Titanium(III) sesquisulfate will react with bases. The addition of an alkali would lead to the precipitation of titanium(III) hydroxide, Ti(OH)₃, effectively rendering the parent salt insoluble via a chemical reaction.

Organic Solvents

Information on the solubility of Titanium(III) sesquisulfate in organic solvents is limited. However, available data indicates it is insoluble in ethanol.[3] As a typical inorganic salt, it is expected to have low solubility in most non-polar and moderately polar organic solvents.

Summary of Solubility Data

| Solvent | Solubility | Observations & Remarks | Citations |

| Water | Soluble / Fully Miscible | Forms an acidic, violet-colored solution. Prone to oxidation in air. | [1][3] |

| Sulfuric Acid (dilute to concentrated) | Soluble | Common medium for synthesis and stabilization of Ti³⁺ solutions. | [4][6] |

| Hydrochloric Acid (dilute) | Soluble | Provides an acidic environment that stabilizes the Ti³⁺ ion. | [3] |

| Ethanol | Insoluble | Consistent with the behavior of many inorganic salts in organic solvents. | [3] |

| Alkaline Solutions (e.g., NaOH) | Insoluble (Reacts) | Reacts to form insoluble titanium(III) hydroxide precipitate. |

Part 2: Key Factors Influencing Solubility and Stability

The practical application of Titanium(III) sesquisulfate solutions requires a nuanced understanding of the environmental factors that govern their stability and solubility. The interplay of these factors is critical for achieving reproducible results in research and development settings.

Caption: Factors influencing the solubility and stability of Titanium(III) sesquisulfate.

Part 3: Experimental Protocol for Solubility Determination

To ensure scientific integrity, any protocol for determining the solubility of an oxygen-sensitive compound like Titanium(III) sesquisulfate must be self-validating. This involves rigorous environmental control and precise analytical measurement. The following protocol outlines a robust method for this purpose.

Objective

To determine the saturation solubility of Titanium(III) sesquisulfate in a specified solvent at a constant temperature under an inert atmosphere.

Principle

The equilibrium (saturation) solubility is determined by allowing an excess of the solid solute to equilibrate with the solvent under controlled conditions. After separating the solid and liquid phases, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, such as UV-Visible spectrophotometry, leveraging the characteristic color of the Ti³⁺ ion.

Methodology Workflow

Caption: Experimental workflow for determining the solubility of Titanium(III) sesquisulfate.

Detailed Steps

-

Preparation:

-

Add an excess amount of solid Titanium(III) sesquisulfate to a known volume of the desired solvent in a jacketed glass vessel. The excess solid is crucial to ensure saturation is reached.

-

Seal the vessel and purge the headspace with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove all oxygen. Maintain a slight positive pressure of the inert gas throughout the experiment.

-

-

Equilibration:

-

Place the vessel in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the suspension vigorously using a magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Turn off the stirrer and allow the undissolved solid to settle completely while maintaining the temperature and inert atmosphere.

-

Carefully withdraw a sample of the clear supernatant using a gas-tight syringe. The syringe should be fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step must be performed without introducing air into the sample.

-

-

Analysis:

-

Accurately prepare a series of dilutions of the saturated solution using deoxygenated solvent.

-

Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λ_max) for the Ti³⁺ aquo-ion using a calibrated UV-Visible spectrophotometer.

-

Determine the concentration of Ti³⁺ in the sample by comparing its absorbance to a previously generated calibration curve prepared from standards of known concentration.

-

-

Calculation:

-

Calculate the solubility of Titanium(III) sesquisulfate in the solvent (e.g., in g/L or mol/L), accounting for the dilution factors used during analysis.

-

Part 4: Relevance in Drug Development and Research

While titanium alloys are renowned for their biocompatibility and extensive use in biomedical implants like stents and heart valves, the direct application of soluble Titanium(III) sesquisulfate in drug development is less common.[7] Its primary role in a pharmaceutical context is not as an active pharmaceutical ingredient (API) but as a specialized laboratory reagent.

Its strong reducing properties make it a valuable tool in the synthesis of complex organic molecules, which may serve as pharmaceutical intermediates.[1] Researchers can leverage its reducing potential for specific chemical transformations where other reducing agents might be unsuitable. The solubility and stability in acidic aqueous media allow for its use in homogenous reaction conditions, offering advantages in process control and scalability.

References

- Process for producing a titanium III-sulphate solution.

-

SYNTHESIS OF TITANIUM (III) SULFATE BY ELECTROCHEMICAL METHOD. Rasayan Journal of Chemistry. [Link]

-

In which solvent can TiO2 can be dissolved easily? ResearchGate. [Link]

- Process for the preparation of a titanium (III) sulfate solution and its use.

-

Sulfuric acid, titanium(3+) salt (3:2). PubChem. [Link]

-

Biomedical Applications of Titanium Alloys: A Comprehensive Review. National Institutes of Health (NIH). [Link]

Sources

- 1. CAS 19495-80-8: titanium(iii) sulfate | CymitQuimica [cymitquimica.com]

- 2. Sulfuric acid, titanium(3+) salt (3:2) | O12S3Ti2 | CID 165866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TITANIUM (III) SULFATE | 10343-61-0 [chemicalbook.com]

- 4. EP0530872B1 - Process for producing a titanium III-sulphate solution - Google Patents [patents.google.com]

- 5. DE4129308C2 - Process for the preparation of a titanium (III) sulfate solution and its use - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Biomedical Applications of Titanium Alloys: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Appearance and Color of Crystalline Titanium(III) Sulfate

Introduction

Titanium(III) sulfate, also known as titanium sesquisulfate or titanous sulfate, with the chemical formula Ti₂(SO₄)₃, is a compound of significant interest in various chemical applications, including as a reducing agent in the textile industry and as a precursor for the synthesis of other titanium compounds.[1][2] This guide provides an in-depth exploration of the physical appearance and color of crystalline titanium(III) sulfate, addressing both its anhydrous and hydrated forms. Understanding these properties is crucial for researchers, scientists, and drug development professionals for material identification, quality control, and process optimization. This document is structured to provide a comprehensive overview, from the fundamental principles governing its color to practical methodologies for its synthesis and characterization.

The Dichotomy of Color in Titanium(III) Sulfate: Anhydrous vs. Hydrated States

The observed color of titanium(III) sulfate is intrinsically linked to its hydration state, a common phenomenon in transition metal chemistry where the ligand field surrounding the metal ion dictates its d-orbital splitting and, consequently, its light absorption properties.

Anhydrous Titanium(III) Sulfate: A Green Crystalline Solid

The anhydrous form of titanium(III) sulfate, Ti₂(SO₄)₃, presents as a green crystalline powder.[1][2][3] This coloration is a direct result of the electronic transitions within the d-orbitals of the Ti³⁺ ion in the specific coordination environment of the crystal lattice. In its anhydrous state, Ti₂(SO₄)₃ crystallizes in the trigonal R-3 space group, featuring titanium ions in an octahedral coordination with oxygen atoms from the sulfate groups.[4] This specific geometric arrangement leads to a d-orbital splitting pattern that results in the absorption of light in the red region of the visible spectrum, causing the compound to appear green.

Anhydrous titanium(III) sulfate is notably insoluble in water, alcohol, and concentrated sulfuric acid.[1] However, it readily dissolves in dilute solutions of hydrochloric or sulfuric acid, yielding solutions with a distinct violet coloration.[1] This color change upon dissolution is indicative of a change in the coordination sphere of the Ti³⁺ ion, as water molecules from the solvent coordinate to the metal center.

Hydrated Titanium(III) Sulfate: A Spectrum from Green to Violet

The hydrated forms of titanium(III) sulfate can exhibit a range of colors from green to purple, depending on the degree of hydration.[5] A common hydrate is the octahydrate, Ti₂(SO₄)₃·8H₂O.[1] The presence of water molecules as ligands in the coordination sphere of the Ti³⁺ ion alters the ligand field strength compared to the anhydrous state where only sulfate oxygens are coordinated. This change in the ligand field directly impacts the energy of the d-d electronic transitions, leading to a shift in the absorbed and reflected light.

Furthermore, the preparation of hydrated titanium(III) sulfate through the electrolytic reduction of a titanium(IV) sulfate solution can yield a fine-crystalline, light violet precipitate, which is a hydrate containing sulfuric acid.[6] The violet color is characteristic of the [Ti(H₂O)₆]³⁺ aqua ion, which is the predominant species in aqueous solutions of Ti³⁺ salts. This suggests that in highly hydrated crystalline forms, the local environment of the titanium ion closely resembles that in an aqueous solution.

Experimental Protocol: Synthesis of Crystalline Titanium(III) Sulfate

The following protocol outlines a laboratory-scale electrochemical method for the synthesis of titanium(III) sulfate, adapted from established procedures.[7] This method is advantageous as it starts from metallic titanium and produces a solution from which crystalline titanium(III) sulfate can be precipitated.

Objective: To synthesize titanium(III) sulfate via electrochemical dissolution of titanium metal in sulfuric acid.

Materials:

-

Titanium metal sheet or rod (working electrode)

-

Graphite rod (counter electrode)

-

Sulfuric acid (H₂SO₄), e.g., 9 M solution

-

Distilled water

-

Beaker or electrochemical cell

-

AC power supply

-

Magnetic stirrer and stir bar

-

Inert gas (e.g., nitrogen or argon) supply and tubing

Procedure:

-

Cell Assembly: Place the titanium and graphite electrodes in the beaker containing the sulfuric acid solution. Ensure the electrodes are parallel and do not touch.

-

Inert Atmosphere: Purge the solution and the headspace of the beaker with an inert gas for at least 15 minutes before and during the electrolysis to prevent oxidation of the Ti³⁺ ions by atmospheric oxygen.

-

Electrolysis: Connect the electrodes to the AC power supply. The dissolution of titanium occurs during the anodic half-cycle. The formation of trivalent titanium sulfate is indicated by the appearance of a purple color in the solution.[7]

-

Crystallization: As the concentration of titanium(III) sulfate in the solution increases, crystals will begin to precipitate. The electrolysis can be continued until a desired amount of precipitate is formed.

-

Isolation and Purification: Once the electrolysis is complete, the crystalline precipitate can be isolated by filtration under an inert atmosphere. The crystals should be washed with a small amount of cold, deoxygenated dilute sulfuric acid and then with a suitable organic solvent (e.g., acetone) to facilitate drying.

-

Drying and Storage: The resulting crystals should be dried under vacuum and stored in a desiccator under an inert atmosphere to prevent oxidation and hydration.

Safety Precautions:

-

Always handle concentrated sulfuric acid in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The electrolysis process may generate hydrogen gas. Ensure the setup is well-ventilated.

Data Summary

| Property | Anhydrous Titanium(III) Sulfate | Hydrated Titanium(III) Sulfate |

| Formula | Ti₂(SO₄)₃ | Ti₂(SO₄)₃·nH₂O (e.g., n=8) |

| Appearance | Green crystalline powder[1][2][3] | Fine-crystalline, light violet to green precipitate[5][6] |

| Crystal System | Trigonal[4] | Varies with hydration |

| Solubility in Water | Insoluble[1] | Soluble (forms violet solution)[1][5] |

| Solubility in Acid | Soluble in dilute HCl or H₂SO₄ (forms violet solution)[1] | Soluble |

Visualizations

Chemical Structure of Anhydrous Titanium(III) Sulfate

The following diagram illustrates the coordination environment of the titanium and sulfur atoms in the crystal structure of anhydrous titanium(III) sulfate.

Caption: Simplified 2D representation of the coordination in Ti₂(SO₄)₃.

Experimental Workflow for Synthesis

The diagram below outlines the key steps in the electrochemical synthesis of crystalline titanium(III) sulfate.

Caption: Workflow for the electrochemical synthesis of titanium(III) sulfate.

Conclusion

The appearance and color of crystalline titanium(III) sulfate are highly dependent on its state of hydration. The anhydrous form is a green crystalline powder, while the hydrated forms can range from green to violet. This color variation is a classic example of the influence of the ligand field on the electronic structure of a transition metal ion. For researchers and professionals working with this compound, a clear understanding of these properties is essential for accurate identification and handling. The provided synthesis protocol offers a practical method for its preparation, enabling further investigation and application of this versatile chemical.

References

-

Materials Project. (n.d.). mp-768516: Ti2(SO4)3 (Trigonal, R-3, 148). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1995). EP0530872B1 - Process for producing a titanium III-sulphate solution.

- Merck Index. (n.d.). This compound.

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF TITANIUM (III) SULFATE BY ELECTROCHEMICAL METHOD. Retrieved from [Link]

-

Wikipedia. (n.d.). Titanyl sulfate. Retrieved from [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. TITANIUM (III) SULFATE | 10343-61-0 [chemicalbook.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. CAS 19495-80-8: titanium(iii) sulfate | CymitQuimica [cymitquimica.com]

- 6. EP0530872B1 - Process for producing a titanium III-sulphate solution - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Discovery and History of Titanous Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of titanous sulfate, also known as titanium(III) sulfate, from its earliest observations to its contemporary applications. It delves into the historical milestones of its discovery and synthesis, details its key chemical and physical properties, and presents in-depth procedural outlines for its preparation and use as a potent reducing agent. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the chemistry and utility of this important titanium compound.

Introduction: The Significance of Trivalent Titanium

Titanous sulfate, with the chemical formula Ti₂(SO₄)₃, is an inorganic compound that has carved a niche for itself in various chemical and industrial processes, primarily owing to the reducing power of the titanium(III) ion. The characteristic violet or purple hue of Ti(III) in solution is a tell-tale sign of its presence and a feature noted by early chemists. Its ability to readily donate an electron makes it a valuable tool in synthetic chemistry and industrial applications, ranging from the stripping of dyes in the textile industry to the purification of intermediates in the large-scale production of titanium dioxide pigments. This guide will navigate the journey of titanous sulfate, from a chemical curiosity to a compound of significant practical importance.

Historical Development: Unraveling the Chemistry of Titanium(III)

The story of titanous sulfate is intrinsically linked to the discovery and subsequent exploration of the element titanium.

Early Glimpses: The Dawn of Titanium Chemistry

The first recorded observation that hinted at the existence of a lower oxidation state of titanium dates back to 1791 . The Cornish clergyman and amateur geologist, William Gregor , while investigating a black magnetic sand (ilmenite), identified a new metallic oxide.[1][2][3] In his pioneering work, Gregor noted that the impure oxide he had extracted could be dissolved in acid to form a colorless solution, which interestingly turned purple upon reduction with zinc.[4] This purple coloration is now recognized as the hallmark of the titanium(III) ion in aqueous solution, making Gregor's experiment one of the earliest documented reductions of a titanium compound.[4]

The Advent of Controlled Synthesis: Electrolytic Reduction

While the early observation of Ti(III) was significant, the isolation and systematic study of its compounds, such as titanous sulfate, came much later. A pivotal moment in the history of titanous sulfate synthesis was the development of electrolytic reduction methods. A well-documented procedure was detailed in a 1949 publication by Schmitz-Dumont, Simons, and Broja .[5][6] Their work described the electrolytic reduction of an aqueous solution of titanium(IV) sulfate to produce titanium(III) sulfate, which precipitated as a violet, crystalline powder.[5][6] This established a reliable method for preparing the compound, paving the way for a more thorough investigation of its properties and applications.

Chemical and Physical Properties of Titanous Sulfate

Titanous sulfate is a green, crystalline solid in its anhydrous form.[7] However, it is more commonly encountered as a violet or purple solution in dilute sulfuric acid.[7] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | Ti₂(SO₄)₃ | [8] |

| Molar Mass | 383.9 g/mol | [8] |

| Appearance | Green crystalline powder (anhydrous); Violet/purple solution | [7] |

| Solubility | Insoluble in water, alcohol, and concentrated sulfuric acid. Soluble in dilute hydrochloric or sulfuric acid. | [7] |

| CAS Number | 10343-61-0 | [8] |

The most critical chemical property of titanous sulfate is its reducing nature. The standard reduction potential for the Ti⁴⁺/Ti³⁺ couple is approximately +0.1 V, indicating that Ti³⁺ is a relatively strong reducing agent.

Synthesis of Titanous Sulfate: From Laboratory to Industrial Scale

The primary method for synthesizing titanous sulfate is the reduction of titanium(IV) sulfate. This can be achieved through chemical or electrochemical means.

Electrochemical Synthesis: A Controlled Reduction

Electrolytic reduction offers a high degree of control over the synthesis process and is amenable to both laboratory and industrial scales. The fundamental principle involves the reduction of Ti(IV) ions to Ti(III) ions at the cathode of an electrolytic cell.

This protocol is based on the principles described in the work of Schmitz-Dumont, Simons, and Broja and subsequent patents.[5][6]

Materials and Equipment:

-

Titanium(IV) sulfate solution (e.g., prepared by dissolving titanium dioxide in hot concentrated sulfuric acid)

-

Dilute sulfuric acid (as electrolyte)

-

Electrolytic cell with a diaphragm (e.g., a porous clay pot) to separate the anolyte and catholyte

-

Lead or platinum anode

-

Lead amalgam or graphite cathode

-

DC power supply

-

Inert gas supply (e.g., nitrogen or argon)

-

Stirring apparatus

Procedure:

-

Prepare the Catholyte: Place the titanium(IV) sulfate solution in the cathode compartment of the electrolytic cell.

-

Prepare the Anolyte: Fill the anode compartment with dilute sulfuric acid.

-

Assemble the Cell: Position the electrodes in their respective compartments. Ensure the diaphragm effectively separates the two solutions.

-

Inert Atmosphere: Purge the catholyte with an inert gas to prevent the re-oxidation of the formed titanous sulfate by atmospheric oxygen.

-

Electrolysis: Apply a direct current to the cell. The reduction of Ti(IV) to Ti(III) will occur at the cathode. The progress of the reaction can be monitored by the appearance and intensification of the characteristic violet color of the Ti(III) ions.

-

Maintain Temperature: If necessary, use a cooling bath to maintain the desired reaction temperature, as the process can generate heat.

-

Completion and Storage: Once the desired concentration of titanous sulfate is achieved (as determined by titration or spectrophotometry), the electrolysis is stopped. The resulting solution should be stored under an inert atmosphere to maintain its stability.

Caption: General workflow for dye stripping using titanous sulfate.

Reduction of Aromatic Nitro Compounds

In organic synthesis, titanous sulfate can be used for the reduction of aromatic nitro compounds to their corresponding primary amines. This transformation is a fundamental step in the synthesis of many pharmaceuticals, dyes, and other fine chemicals. The reduction proceeds via a stepwise mechanism involving nitroso and hydroxylamine intermediates. [9] While catalytic hydrogenation is a common method for this reduction, the use of titanous sulfate offers an alternative under aqueous acidic conditions. The process can be carried out by generating the titanous sulfate in situ via electrochemical reduction of titanic sulfate and then using this solution to chemically reduce the nitro compound. [10]

Conclusion

From its serendipitous observation as a purple solution in the late 18th century to its well-established roles in modern industry and chemical synthesis, titanous sulfate has a rich history. Its development, particularly the advent of controlled electrolytic synthesis, has unlocked its potential as a powerful and versatile reducing agent. For researchers and professionals in fields where redox chemistry plays a crucial role, a thorough understanding of the discovery, properties, synthesis, and applications of titanous sulfate is invaluable. This guide has aimed to provide a solid foundation in these areas, fostering further innovation and application of this remarkable titanium compound.

References

- EP0530872B1 - Process for producing a titanium III-sulphate solution - Google P

-

Titanium - Element information, properties and uses - Periodic Table. (URL: [Link])

-

Titanium - Wikipedia. (URL: [Link])

-

Sulfuric acid, titanium(3+) salt (3:2) | O12S3Ti2 | CID 165866 - PubChem. (URL: [Link])

- WO2020131574A1 - Method of reducing aromatic nitro compounds - Google P

- Process for the preparation of a titanium (III)

-

History, Development, and Applications - Titanium Processing Center. (URL: [Link])

- Electrochemical production of TI(IV)

-

Aromatic Nitro Compounds - MST.edu. (URL: [Link])

-

READY-STRIP™ - RR Street & Co Inc. (URL: [Link])

-

Titanium(III) Sulfate Solution | AMERICAN ELEMENTS ®. (URL: [Link])

- Method for soaping reactive dye dyed fabric by utilizing titanium dioxide - Google P

-

History of Titanium | Titanium Industries | Contact Us Today. (URL: [Link])

-

(PDF) Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests - ResearchGate. (URL: [Link])

-

SYNTHESIS OF TITANIUM (III) SULFATE BY ELECTROCHEMICAL METHOD - Rasayan Journal of Chemistry. (URL: [Link])

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (URL: [Link])

-

Strychnine - Wikipedia. (URL: [Link])

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (URL: [Link])

-

A Close Look Of Titanium History, Its Developments & Applications - Tuling. (URL: [Link])

-

Bacteria - Wikipedia. (URL: [Link])

Sources

- 1. Titanium vs. Steel and Aluminum | Titanium Processing Center [titaniumprocessingcenter.com]

- 2. titanium.com [titanium.com]

- 3. tulingmetal.com [tulingmetal.com]

- 4. Titanium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. DE4129308C2 - Process for the preparation of a titanium (III) sulfate solution and its use - Google Patents [patents.google.com]

- 6. EP0530872B1 - Process for producing a titanium III-sulphate solution - Google Patents [patents.google.com]

- 7. CAS 19495-80-8: titanium(iii) sulfate | CymitQuimica [cymitquimica.com]

- 8. Sulfuric acid, titanium(3+) salt (3:2) | O12S3Ti2 | CID 165866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 10. US4227881A - New process of color stripping dyed textile fabric - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basic Reactivity of Titanium(III) Sulfate with Common Reagents

This guide provides an in-depth exploration of the fundamental reactivity of titanium(III) sulfate, also known as titanium sesquisulfate, with a range of common laboratory reagents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical behavior of Ti(III) in aqueous systems, focusing on the causality behind its reactivity and providing practical, self-validating experimental protocols.

Introduction: The Unique Chemistry of the Ti(III) Ion

Titanium(III) sulfate, Ti₂(SO₄)₃, is a violet crystalline solid that serves as a potent reducing agent in various chemical processes. Its reactivity is fundamentally governed by the electronic configuration of the titanium(III) ion (Ti³⁺), which possesses a single d-electron (d¹). This unpaired electron makes the Ti³⁺ ion paramagnetic and readily donates it to achieve the more stable +4 oxidation state, characteristic of titanium dioxide and its derivatives.

In aqueous solutions, titanium(III) sulfate dissolves to form the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, which imparts a distinct violet or purple color to the solution.[1] The chemistry of titanium(III) sulfate is, therefore, the chemistry of this hydrated cation and its susceptibility to hydrolysis, oxidation, and complexation. Understanding these core reactions is crucial for its effective application in synthesis and analysis.

Reactivity with Water and Aqueous Systems: Hydrolysis

The interaction of the [Ti(H₂O)₆]³⁺ ion with water is not merely dissolution; a significant hydrolysis equilibrium is established. The high charge density of the Ti³⁺ ion polarizes the coordinated water molecules, making them more acidic than bulk water.

Causality of Hydrolysis: The Ti³⁺ ion acts as a Lewis acid, withdrawing electron density from the oxygen atoms of the coordinated water molecules. This weakens the O-H bonds, facilitating the release of a proton (H⁺) to the surrounding solvent.

This process can be represented by the following equilibrium:

[Ti(H₂O)₆]³⁺ + H₂O ⇌ [Ti(H₂O)₅(OH)]²⁺ + H₃O⁺

Further hydrolysis can occur, leading to the formation of dimeric and polymeric species, especially as the pH increases.[2] At low pH, the predominant hydrolysis product is the aquated Ti(OH)²⁺ ion.[3] The formation of these hydroxo-aqua complexes is a critical aspect of Ti(III)'s aqueous chemistry, influencing its stability and reactivity.

Reaction with Acids: Stability and Complexation

Titanium(III) sulfate solutions are most stable in acidic conditions, which suppress hydrolysis by Le Chatelier's principle. Sulfuric acid is the most common medium for preparing and storing titanium(III) sulfate solutions, as it is a non-oxidizing acid under typical conditions.

In concentrated sulfuric acid, a noticeable color change from violet to green can be observed.[1]

Causality of Color Change: This color shift is indicative of a change in the coordination sphere of the titanium ion. In concentrated sulfuric acid, sulfate ions can displace the coordinated water molecules to form sulfato complexes, such as [Ti(SO₄)(H₂O)₅]⁺ or [Ti(SO₄)₂(H₂O)₄]⁻. The change in the ligand field around the Ti³⁺ ion alters the energy of d-d electronic transitions, resulting in the observed color change.

While stable in non-oxidizing acids like dilute H₂SO₄ and HCl, titanium metal itself is corroded by concentrated acids.[4]

Reaction with Bases: Precipitation and Potent Reductive Behavior

The addition of a base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to a solution of titanium(III) sulfate results in the precipitation of titanium(III) hydroxide, Ti(OH)₃.

[Ti(H₂O)₆]³⁺ + 3OH⁻ → Ti(OH)₃(s) + 6H₂O

This precipitate is a dark blue, almost black, gelatinous solid.[5]

Causality of Enhanced Reactivity in Alkaline Media: In acidic solutions, the Ti³⁺ ion is relatively stable towards oxidation by air.[5] However, the precipitated Ti(OH)₃ is a significantly stronger reducing agent. This enhanced reducing power in alkaline conditions is a key feature of its chemistry. The hydroxide is so strongly reducing that it can even reduce water, leading to the evolution of hydrogen gas and its own oxidation to the more stable white, hydrated titanium(IV) oxide (TiO₂·nH₂O).[5]

2Ti(OH)₃(s) + 2H₂O → 2TiO₂(s) + 3H₂(g) + 2H₂O

This dramatic shift in reactivity underscores the profound influence of pH on the redox potential of the Ti(IV)/Ti(III) couple.

Reactivity with Oxidizing Agents: The Driving Force of Ti(III) Chemistry

The most prominent chemical property of titanium(III) sulfate is its role as a reducing agent. This is driven by the thermodynamic stability of the Ti(IV) oxidation state.

Reaction with Air (Molecular Oxygen)

In an acidic solution, the oxidation of titanium(III) by atmospheric oxygen is a slow process, often taking several days for complete conversion to titanium(IV).[5] However, as previously noted, in alkaline media, the oxidation of precipitated Ti(OH)₃ by air is rapid.[5]

4Ti³⁺(aq) + O₂(g) + 4H⁺(aq) → 4Ti⁴⁺(aq) + 2H₂O(l)

Reaction with Hydrogen Peroxide

Hydrogen peroxide is a common and effective oxidizing agent for titanium(III). This reaction is utilized in industrial processes, such as the sulfate process for TiO₂ production, to ensure all titanium is in the +4 oxidation state.[6]

2Ti³⁺(aq) + H₂O₂(aq) + 2H⁺(aq) → 2Ti⁴⁺(aq) + 2H₂O(l)

The resulting titanium(IV) solution forms a characteristic yellow-orange complex with excess hydrogen peroxide, which can be used for the colorimetric determination of titanium.

Reaction with Permanganate Ions

Potassium permanganate (KMnO₄) is a strong oxidizing agent that readily converts Ti(III) to Ti(IV). The reaction is quantitative and the disappearance of the intense purple color of the permanganate ion serves as a clear endpoint, making it a suitable method for the titrimetric analysis of titanium(III) solutions.[7][8]

5Ti³⁺(aq) + MnO₄⁻(aq) + 8H⁺(aq) → 5Ti⁴⁺(aq) + Mn²⁺(aq) + 4H₂O(l)

Summary of Reactivity

| Reagent Class | Common Reagent(s) | Products | Observations |

| Water | H₂O | [Ti(H₂O)₅(OH)]²⁺, H₃O⁺ | Acidic solution, potential for polymerization. |

| Acids | H₂SO₄, HCl | Stable solution of [Ti(H₂O)₆]³⁺ or sulfato complexes | Violet solution in dilute acid, green in concentrated H₂SO₄. |

| Bases | NaOH, NH₄OH | Ti(OH)₃(s), H₂(g), TiO₂·nH₂O(s) | Dark blue/black precipitate, gas evolution, eventual whitening. |

| Oxidizing Agents | O₂, H₂O₂, KMnO₄ | Ti(IV) species (e.g., TiO²⁺) | Fading of violet color, formation of yellow-orange complex with H₂O₂, decolorization of KMnO₄. |

Experimental Protocols

Protocol 1: Demonstration of Hydrolysis and pH Effect

Objective: To observe the effect of pH on the stability of a titanium(III) sulfate solution.

Methodology:

-

Prepare a 0.1 M solution of titanium(III) sulfate in 1 M sulfuric acid. The solution should be a clear violet color.

-

Divide the solution into three test tubes.

-

Test Tube 1 (Control): Keep as is.

-

Test Tube 2 (Neutralization): Slowly add 1 M NaOH dropwise while stirring. Observe the formation of a dark blue precipitate of Ti(OH)₃.

-

Test Tube 3 (Excess Base): Continue adding 1 M NaOH to the precipitate from the previous step until the solution is strongly alkaline. Observe for any gas evolution (bubbles of H₂).

-

Allow the test tubes to stand exposed to air and observe any color changes over time.

Self-Validation:

-

The initial acidic solution should remain violet for an extended period.

-

The formation of the dark precipitate upon adding a base confirms the low solubility of Ti(OH)₃.

-

The evolution of gas in the alkaline slurry is a positive indication of the reduction of water.

-

The gradual fading of the violet color in the acidic solution and the whitening of the precipitate in the basic solution upon exposure to air demonstrate oxidation to Ti(IV).

Protocol 2: Oxidation of Titanium(III) with Hydrogen Peroxide

Objective: To demonstrate the oxidation of Ti(III) to Ti(IV) using hydrogen peroxide.

Methodology:

-

To a 5 mL aliquot of the 0.1 M titanium(III) sulfate solution in 1 M H₂SO₄, add 3% hydrogen peroxide dropwise.

-

Observe the immediate discharge of the violet color of the Ti³⁺ solution.

-

Continue adding a slight excess of hydrogen peroxide.

Self-Validation:

-

The disappearance of the violet color indicates the oxidation of Ti(III).

-

The formation of a yellow-orange color upon adding excess H₂O₂ confirms the presence of Ti(IV), which forms the peroxo-titanium(IV) complex.